3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-acetylenic oximes with catalysts such as AuCl3, leading to the formation of substituted isoxazoles . Another approach includes the use of primary nitro compounds and aldehydes or activated ketones, which undergo condensation reactions to form isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as microwave-assisted synthesis and metal-free synthetic routes are gaining popularity due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyrrole: A five-membered ring containing one nitrogen atom.
Indole: A bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combined pyrrolo and isoxazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
QRWYHVHXYVASHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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